molecular formula C2H5FO2S B2432222 Ethanesulfonyl fluoride CAS No. 754-03-0

Ethanesulfonyl fluoride

Cat. No. B2432222
CAS RN: 754-03-0
M. Wt: 112.12
InChI Key: OIBMEBLCOQCFIT-UHFFFAOYSA-N
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Description

Ethanesulfonyl fluoride is a Michael acceptor used in dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry . It exhibits extraordinary reactivity in SuFEx click chemistry and organic synthesis .


Synthesis Analysis

This compound can be used as a reactant to synthesize β-Arylethenesulfonyl fluorides via palladium (II) acetate-catalyzed Heck-Matsuda reaction with arenediazonium tetrafluoroborates. It can also be used to synthesize Bisalkylsulfonyl fluoride (BSF) monomers via Michael addition reaction with amines/anilines .


Molecular Structure Analysis

The molecular formula of this compound is CHFOS. It has an average mass of 112.123 Da and a monoisotopic mass of 111.999428 Da .


Chemical Reactions Analysis

This compound is a highly reactive compound that reacts readily with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides and sulfones .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 141.6±9.0 °C at 760 mmHg, and a vapor pressure of 7.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 36.3±3.0 kJ/mol and a flash point of 39.5±18.7 °C .

Scientific Research Applications

1. Synthesis and Applications in Fluorinated Compounds

Ethanesulfonyl fluoride is involved in the preparation of various fluorinated compounds. Uematsu et al. (2006) developed a new method for preparing 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride using an imidazole protective group, highlighting its utility in synthesizing novel fluorinated intermediates (Uematsu, Hoshi, & Ikeda, 2006). Additionally, Takamatsu et al. (2002) noted that perfluoroalkanesulfonyl fluorides, a category including this compound, are effective in synthesizing fluorinated nucleosides (Takamatsu et al., 2002).

2. Use in Membrane Technologies

This compound-based membranes are utilized in advanced technologies. Wan et al. (2013) described how a commercial membrane of this compound, coated with a Pt–Ru catalyst, effectively mitigates methanol crossover in fuel cells (Wan, Jheng, & Lin, 2013).

3. Environmental and Health Implications

Research has also explored the environmental and health implications of related fluorochemicals. Kannan et al. (2004) reported on the widespread presence of perfluorooctanesulfonyl fluoride-based compounds in human blood from various countries, underscoring its environmental persistence and potential health implications (Kannan et al., 2004).

4. Electrochemical Applications

In the realm of electrochemistry, Conte and Pinna (2014) discussed the potential of fluorides, including those derived from this compound, in energy storage and conversion, particularly in lithium-ion batteries (Conte & Pinna, 2014).

5. Analytical and Sensory Applications

This compound and its derivatives are significant in analytical chemistry for fluoride ion recognition and sensing. Cametti and Rissanen (2009, 2013) have conducted extensive studies on fluoride anion recognition, highlighting the importance of this compound derivatives in developing analytical techniques (Cametti & Rissanen, 2009), (Cametti & Rissanen, 2013).

Safety and Hazards

Ethanesulfonyl fluoride is classified as Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . Future directions include the development of safer and more efficient synthetic routes for Ethanesulfonyl fluoride, investigation of its potential as a new class of antimicrobial agents and anti-inflammatory drugs, and development of new applications.

Relevant Papers One of the relevant papers is “Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior” which presents the synthesis and self-organization of the calamitic fluorinated mesogen, a potential model for perfluorosulfonic acid membranes (PFSA) .

properties

IUPAC Name

ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FO2S/c1-2-6(3,4)5/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBMEBLCOQCFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348908
Record name Ethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754-03-0
Record name Ethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 754-03-0
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Q & A

Q1: What makes ethanesulfonyl fluoride derivatives interesting for electrochemical applications?

A: Research indicates that incorporating ruthenium oxide with polyaniline and utilizing poly(vinylidene fluoride) as a binder in electrode materials shows promise for electrochemical supercapacitors. [] While this compound itself isn't directly involved, the study highlights the importance of fluorinated polymers like poly(vinylidene fluoride) in enhancing electrode performance. The unique properties of fluorinated compounds, such as their electrochemical stability and ability to influence charge transfer processes, likely contribute to this improved performance.

Q2: How does the structure of this compound derivatives influence their self-assembly and potential applications in membrane technology?

A: The study on calamitic fluorinated mesogens, specifically 1,1,2,2–tetrafluoro–2–(1,1,2,2–tetrafluoro–4–iodobutoxy)ethanesulfonic acid, reveals that these molecules exhibit complex crystallization behavior and can form ordered structures. [] This compound, derived from 1,1,2,2–tetrafluoro–2–(1,1,2,2–tetrafluoro–2–iodoethoxy)this compound, showcases the significance of molecular design in achieving desired material properties. The alternating hydrophilic and hydrophobic layers observed in its layered crystal phase suggest its potential for applications in membrane technology, particularly in mimicking aspects of perfluorosulfonic acid membranes (PFSA).

Q3: Can you elaborate on the crystallographic studies performed on this compound derivatives and their significance?

A: Research on 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound provides detailed insights into the intermolecular interactions governing its crystal packing. [] The study utilizes Hirshfeld surface analysis and two-dimensional fingerprint plots to identify key interactions such as C—H⋯N and C—H⋯O hydrogen bonds, I⋯O halogen bonds, and π–π stacking interactions. This understanding of the compound's crystal structure is crucial for predicting its physical properties and potential applications in areas like crystal engineering and pharmaceutical development.

Q4: Are there any studies exploring the use of this compound derivatives in fuel cell technology?

A: Research indicates the potential of using platinum-ruthenium catalysts coated on commercial this compound membranes to mitigate methanol crossover in fuel cells. [] This highlights the relevance of this compound-based materials in addressing critical challenges in fuel cell technology, particularly in direct methanol fuel cells where methanol crossover can significantly impact performance.

Q5: What analytical techniques are commonly employed to characterize this compound derivatives?

A: Various analytical methods are used to characterize this compound derivatives. X-ray diffraction is crucial for understanding the crystal structures and self-assembly of these compounds. [, ] Electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy are employed to evaluate their performance in electrochemical applications. [] Additionally, computational chemistry methods, including molecular modeling and simulations, likely play a role in understanding the structure-property relationships of these compounds, though specific examples weren't detailed in the provided abstracts. []

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